molecular formula C14H18N4O2 B7566698 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide

Cat. No. B7566698
M. Wt: 274.32 g/mol
InChI Key: UBTMZNUHFYBTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide, also known as DMAPA, is a chemical compound that has been widely used in scientific research due to its unique properties. DMAPA is a pyrazolone derivative that has been synthesized through various methods, including the reaction between 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-carboxylic acid and methylamine.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide is not fully understood. However, it has been suggested that N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide may act as an inhibitor of enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been suggested that N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide may inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, such as bacteria and fungi. N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide has also been found to exhibit antitumor activity in various cancer cell lines. In addition, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide has been found to exhibit antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide in lab experiments is its unique properties, which make it a useful reagent in the analysis of various compounds. N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide in scientific research. One potential direction is the development of new compounds based on the structure of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide, which may exhibit improved properties, such as increased potency or selectivity. Another potential direction is the investigation of the mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide, which may lead to the development of new drugs for the treatment of various diseases. Finally, the use of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide in combination with other compounds may lead to the development of new therapies for cancer and other diseases.

Synthesis Methods

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide involves the reaction between 1,5-dimethyl-3-oxo-2-phenylpyrazol-4-carboxylic acid and methylamine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is then stirred at room temperature for several hours until the desired product is obtained. The purity of the product can be improved through recrystallization or column chromatography.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide has been widely used in scientific research due to its unique properties. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide has also been used as a ligand in coordination chemistry and as a building block in the synthesis of other compounds. In addition, N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide has been used as a reagent in the analysis of various compounds, such as amino acids and peptides.

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(methylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-10-13(16-12(19)9-15-2)14(20)18(17(10)3)11-7-5-4-6-8-11/h4-8,15H,9H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTMZNUHFYBTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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